molecular formula C15H20N2O2 B4748197 N-[3-(1-azepanylcarbonyl)phenyl]acetamide

N-[3-(1-azepanylcarbonyl)phenyl]acetamide

Cat. No. B4748197
M. Wt: 260.33 g/mol
InChI Key: PLSXFECQWQUJRI-UHFFFAOYSA-N
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Description

N-[3-(1-azepanylcarbonyl)phenyl]acetamide, also known as Caprolactam, is an organic compound that is widely used in various fields of research. It is a cyclic amide of caproic acid and is widely used in the production of nylon 6, which is a synthetic polymer used in the manufacture of textiles, carpets, and other materials.

Mechanism of Action

The mechanism of action of N-[3-(1-azepanylcarbonyl)phenyl]acetamide is not well understood. However, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synapse, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
N-[3-(1-azepanylcarbonyl)phenyl]acetamide has several biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models. It also has anxiolytic and antidepressant effects in animal models. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(1-azepanylcarbonyl)phenyl]acetamide in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its relatively high cost compared to other compounds.

Future Directions

Several future directions for research on N-[3-(1-azepanylcarbonyl)phenyl]acetamide can be identified. These include:
1. Investigation of the mechanism of action of N-[3-(1-azepanylcarbonyl)phenyl]acetamide in greater detail.
2. Investigation of the potential therapeutic applications of N-[3-(1-azepanylcarbonyl)phenyl]acetamide in the treatment of cognitive disorders, anxiety, and depression.
3. Development of new synthetic routes for the production of N-[3-(1-azepanylcarbonyl)phenyl]acetamide.
4. Investigation of the potential applications of N-[3-(1-azepanylcarbonyl)phenyl]acetamide in the production of new materials.
5. Investigation of the potential applications of N-[3-(1-azepanylcarbonyl)phenyl]acetamide in the field of agriculture, such as in the production of new pesticides and herbicides.
Conclusion:
In conclusion, N-[3-(1-azepanylcarbonyl)phenyl]acetamide is a versatile compound with several applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.

Scientific Research Applications

N-[3-(1-azepanylcarbonyl)phenyl]acetamide has several applications in scientific research. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the production of nylon 6, which is a widely used synthetic polymer. Furthermore, it is used as a building block for the synthesis of various other compounds such as polyamides, polyurethanes, and polyesters.

properties

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12(18)16-14-8-6-7-13(11-14)15(19)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSXFECQWQUJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(azepane-1-carbonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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